molecular formula C16H23IO3 B13960235 Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester CAS No. 60075-72-1

Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester

Cat. No.: B13960235
CAS No.: 60075-72-1
M. Wt: 390.26 g/mol
InChI Key: ZMRCGCQZTPUXRF-UHFFFAOYSA-N
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Description

Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester is a synthetic organic compound characterized by a carbonic acid backbone esterified with two distinct groups: a 2-ethylhexyl chain and a (4-iodophenyl)methyl moiety. The presence of the iodine atom on the aromatic ring distinguishes it from common aliphatic or simple aromatic esters.

Properties

CAS No.

60075-72-1

Molecular Formula

C16H23IO3

Molecular Weight

390.26 g/mol

IUPAC Name

2-ethylhexyl (4-iodophenyl)methyl carbonate

InChI

InChI=1S/C16H23IO3/c1-3-5-6-13(4-2)11-19-16(18)20-12-14-7-9-15(17)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

ZMRCGCQZTPUXRF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)OCC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester typically involves the esterification of carbonic acid with 2-ethylhexanol and 4-iodophenylmethanol. The reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction . The general reaction scheme is as follows:

Carbonic acid+2-ethylhexanol+4-iodophenylmethanolCarbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester+Water\text{Carbonic acid} + \text{2-ethylhexanol} + \text{4-iodophenylmethanol} \rightarrow \text{this compound} + \text{Water} Carbonic acid+2-ethylhexanol+4-iodophenylmethanol→Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of acid anhydrides or acyl chlorides as starting materials can also enhance the efficiency of the esterification process .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Bis(2-Ethylhexyl) Phthalate (DEHP)
  • Structure : Contains two 2-ethylhexyl groups esterified with phthalic acid (1,2-benzenedicarboxylic acid).
  • Applications : Widely used as a plasticizer in PVC materials .
  • Differentiation: Unlike the target compound, DEHP lacks iodine and features a dicarboxylic acid core. Its non-polar structure enhances flexibility in polymers but raises endocrine-disruption concerns .
B. Hexanedioic Acid, Bis(2-Ethylhexyl) Ester
  • Structure : A diester of hexanedioic (adipic) acid with two 2-ethylhexyl groups.
  • Applications : Used in biodiesel additives to lower pour points .
  • Differentiation : The linear aliphatic diacid core contrasts with the iodophenyl group in the target compound, which may confer greater thermal stability or reactivity .
C. Carbonic Acid, But-2-yn-1-yl Eicosyl Ester
  • Structure : Features a carbonic acid core esterified with an alkyne (but-2-yn-1-yl) and a long-chain eicosyl group.
  • Applications : Identified as a biomarker in bacterial-infected ryegrass .
  • Differentiation : The alkyne and long-chain substituents differ from the iodophenyl group, suggesting divergent biological interactions and stability .
D. 2-Ethylhexyl Palmitate
  • Structure: Palmitic acid esterified with 2-ethylhexanol.
  • Applications : Biodiesel additive and emollient in cosmetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity Stability Notes
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester ~400 (estimated) Moderate Iodine may increase UV/thermal stability
Bis(2-ethylhexyl) phthalate (DEHP) 390.56 Low Hydrolytically stable, prone to leaching
Hexanedioic acid, bis(2-ethylhexyl) ester 370.56 Low High flexibility, low melting point
2-Ethylhexyl palmitate 368.62 Low Non-volatile, miscible with hydrocarbons

Analytical Detection

  • GC-MS : Common method for ester analysis. The iodine atom in the target compound would produce a distinct molecular ion cluster (e.g., m/z 127 for I⁻) and unique fragmentation patterns compared to DEHP (m/z 149, phthalate fragment) or aliphatic esters .

Biological Activity

Carbonic acid, 2-ethylhexyl (4-iodophenyl) methyl ester, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C17H34O3
  • Molecular Weight : 286.45 g/mol
  • IUPAC Name : Carbonic acid, bis(2-ethylhexyl) ester

Cytotoxic Activity

Recent studies have indicated that similar compounds within the carbonic acid ester family exhibit significant cytotoxic properties against various cancer cell lines. For instance, a study on 1,2-benzene dicarboxylic acid, mono 2-ethylhexyl ester, demonstrated cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with an IC50 of 42 µg/ml and 100 µg/ml respectively. The normal cell lines showed much higher IC50 values (>250 µg/ml), indicating lower toxicity towards non-cancerous cells .

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCell LineIC50 (µg/ml)Cell Viability (%)
1,2-Benzene dicarboxylic acid mono esterHepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

The mechanism by which carbonic acid esters exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This process is typically characterized by:

  • Cell Morphology Changes : Treated cells exhibit rounding up and membrane blebbing.
  • Cell Cycle Arrest : Compounds can interfere with the cell cycle, leading to reduced proliferation rates in cancerous cells.
  • Mitochondrial Dysfunction : Many studies utilize the MTT assay to assess mitochondrial activity as an indicator of cell viability and apoptosis.

Case Studies

Discussion

The biological activity of carbonic acid derivatives such as the compound suggests a promising avenue for cancer therapy development. The selective toxicity against cancer cells while sparing normal cells is a critical factor in drug design.

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